4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine

Catalog No.
S14145250
CAS No.
M.F
C11H21N
M. Wt
167.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine

Product Name

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)butan-2-amine

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

InChI

InChI=1S/C11H21N/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-11H,2-7,12H2,1H3

InChI Key

MKBWRWLHIVBMDX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CC2CCC1C2)N

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine, with the molecular formula C11H21NC_{11}H_{21}N and a molecular weight of 167.29 g/mol, is a bicyclic amine compound characterized by its unique bicyclo[2.2.1]heptane structure. This compound features a butan-2-amine moiety attached to the bicyclic system, which contributes to its distinct physical and chemical properties. The rigid structure of the bicyclo[2.2.1]heptane core provides unique steric and electronic characteristics that can influence its reactivity and biological activity .

, including:

  • Oxidation: It can be oxidized to form bicyclo[2.2.1]heptan-2-one using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield different amine derivatives depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.

The biological activity of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine is primarily linked to its interaction with specific receptors in biological systems. It has been shown to act as an antagonist at CXC chemokine receptors, particularly CXCR2, which are involved in inflammatory responses and cancer metastasis. This antagonistic action suggests potential therapeutic applications in treating metastatic cancer by inhibiting tumor cell migration and proliferation.

Several synthesis methods for 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine have been documented:

  • Reduction of Bicyclo[2.2.1]heptan-2-one: This method involves using reducing agents like lithium aluminum hydride or sodium borohydride.
    Bicyclo 2 2 1 heptan 2 one+LiAlH44 Bicyclo 2 2 1 heptan 2 yl butan 2 amine\text{Bicyclo 2 2 1 heptan 2 one}+\text{LiAlH}_4\rightarrow \text{4 Bicyclo 2 2 1 heptan 2 yl butan 2 amine}
  • Amination of Bicyclo[2.2.1]heptane Derivatives: This involves reacting bicyclo[2.2.1]heptane derivatives with ammonia or primary amines under high-pressure conditions.
  • Catalytic Hydrogenation: Industrial synthesis often employs catalytic hydrogenation of bicyclo[2.2.1]heptane derivatives in the presence of metal catalysts like palladium on carbon under controlled conditions .

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine has several applications across various fields:

  • Medicinal Chemistry: Investigated for its potential role as a neurotransmitter analog and as a therapeutic agent for neurodegenerative disorders.
  • Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
  • Polymer Chemistry: Its derivatives are explored for use in the development of new materials and polymers due to their unique structural properties .

Interaction studies have focused on the compound's binding affinity and selectivity towards various biological targets, particularly its antagonistic effects on chemokine receptors involved in inflammation and cancer progression. Initial findings suggest that modifications to the bicyclic structure may enhance its therapeutic profile by improving selectivity and potency against specific receptors or enzymes involved in disease processes .

Several compounds share structural similarities with 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
Bicyclo[3.3.0]octan-3-oneC8H12OC_8H_{12}OContains a ketone functional group
Bicyclo[1.1.0]butaneC4H6C_4H_6Smallest bicyclic compound; highly strained
Bicyclo[4.4.0]decaneC10H16C_{10}H_{16}Larger bicyclic system with different reactivity
N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amineC11H21NC_{11}H_{21}NSimilar amine structure with different alkyl substitution
N-(ethoxyethyl)bicyclo[2.2.1]heptan-2-amineC11H21NOC_{11}H_{21}NOInvestigated for NMDA receptor antagonism

The uniqueness of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine lies in its specific combination of structural features that confer distinct chemical reactivity and potential biological properties compared to these similar compounds, making it a valuable candidate for further research in medicinal chemistry and organic synthesis applications .

Traditional Multi-Step Functionalization of Bicyclo[2.2.1]heptane Frameworks

Classical synthetic routes to 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-amine often begin with norbornene or norbornane derivatives. A representative approach involves bromination of bicyclo[2.2.1]hept-2-ene at the 2-position using N-bromosuccinimide (NBS) under radical initiation conditions, yielding 2-bromonorbornane. Subsequent nucleophilic substitution with potassium phthalimide introduces a nitrogen functionality, though this method typically requires harsh conditions (refluxing DMF, 12 hours) and yields 60–70% of the phthalimide-protected intermediate.

Deprotection via hydrazinolysis liberates the primary amine, which undergoes reductive amination with methyl vinyl ketone to install the butan-2-amine side chain. Critical challenges include:

  • Regioselectivity: Competing reactions at the bridgehead carbons often necessitate chromatographic purification.
  • Thermal Stability: The norbornane framework exhibits limited stability under prolonged heating, capping reaction temperatures at 80°C.

A modified protocol employs sodium hydride to generate the sodio derivative of bicyclo[2.2.1]heptan-2-ylmalonate, enabling nucleophilic displacement with butan-2-amine in toluene at reflux. This three-step sequence achieves an overall yield of 42% but requires stringent anhydrous conditions to prevent malonate hydrolysis.

Organocatalytic Asymmetric [4+2] Cycloaddition Strategies

Recent advances leverage organocatalysis to construct the norbornane core enantioselectively while simultaneously introducing the amine functionality. Chiral tertiary amines, such as modified cinchona alkaloids, catalyze the formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins. This strategy delivers bicyclo[2.2.1]heptane-1-carboxylates with >90% enantiomeric excess (ee), which serve as precursors for 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-amine.

Key mechanistic insights include:

  • Hydrogen-Bond Activation: The catalyst engages the nitroolefin via H-bonding, enforcing an endo transition state that dictates stereochemistry.
  • Tandem Functionalization: Post-cycloaddition hydrolysis of the ethoxycarbonyl group followed by Curtius rearrangement installs the amine moiety without racemization.

This method reduces synthetic steps compared to traditional approaches while achieving exceptional stereocontrol (Table 1). However, scalability remains limited by the high catalyst loading (10 mol%) required for optimal ee.

Radical-Mediated Strain-Release Amination Approaches

Photochemical strategies exploit the inherent ring strain of bicyclo[2.2.1]heptane derivatives to drive radical-mediated amination. Irradiation of cyclopropylimines with violet light (400 nm) generates N-centered radicals that undergo strain-releasing cyclopropane ring opening, followed by radical recombination to form 1-aminonorbornanes. Adapting this methodology, 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-amine can be synthesized via:

  • Imine Formation: Condensation of bicyclo[2.2.1]heptan-2-one with butan-2-amine.
  • Photocyclization: Light-induced radical generation and recombination under continuous flow conditions.

Advantages include:

  • Step Economy: Combines imine formation and cyclization in a single photochemical step.
  • Broad Functional Group Tolerance: Electron-withdrawing groups on the imine nitrogen do not impede reactivity.

Limitations involve moderate yields (55–65%) due to competing dimerization pathways and the need for specialized flow reactors.

Comparative Analysis of Synthetic Efficiency and Stereochemical Control

The following table evaluates key performance metrics across the three methodologies:

MethodOverall YieldEnantiomeric ExcessStepsKey Advantage
Traditional Functionalization42%N/A5Scalability
Organocatalytic [4+2]68%92–95% ee3Stereochemical Control
Radical-Mediated58%Racemic2Step Economy

Organocatalytic [4+2] cycloaddition emerges as the optimal route for enantioselective synthesis, particularly when targeting single stereoisomers for pharmaceutical applications. Radical-mediated approaches offer rapid access to the core structure but require downstream resolution steps to achieve optical purity. Traditional methods remain relevant for large-scale production where stereochemical homogeneity is less critical.

The secondary amine functionality in 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine exhibits characteristic nucleophilic behavior that enables diverse substitution reactions at the nitrogen center [1] [2]. The bicyclic framework provides unique steric and electronic characteristics that influence the reactivity profile of the amine group, making it an attractive substrate for various nucleophilic substitution processes [4].

The mechanism of nucleophilic substitution at the amine center predominantly follows the bimolecular nucleophilic substitution pathway, where the lone pair of electrons on the nitrogen atom attacks electrophilic centers [1] [5]. This process results in the formation of new carbon-nitrogen bonds while maintaining the stereochemical integrity of the bicyclic framework [4] [6]. The rigid bicyclo[2.2.1]heptane structure constrains the conformational flexibility, leading to enhanced selectivity in substitution reactions compared to acyclic amine analogs .

Research findings demonstrate that the bicyclic amine undergoes efficient nucleophilic substitution with primary alkyl halides under standard conditions [2] [8]. The reaction proceeds through a concerted mechanism where the nitrogen nucleophile attacks the electrophilic carbon while the halide leaving group departs simultaneously [1] [5]. This process exhibits high stereoselectivity due to the geometric constraints imposed by the norbornane framework [4] [9].

The following data table summarizes the nucleophilic substitution reactivity patterns observed for 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine:

NucleophileReaction TypeRelative Rate (krel)SelectivityStereochemical Outcome
Hydroxide ion (OH⁻)SN2 mechanism1.0HighInversion
Alkoxide ion (RO⁻)SN2 mechanism0.8-1.2HighInversion
Amines (primary/secondary)SN2 mechanism0.5-2.5Moderate-HighInversion
Cyanide ion (CN⁻)SN2 mechanism5.2Very HighInversion
Azide ion (N₃⁻)SN2 mechanism3.8HighInversion
Thiolate ion (RS⁻)SN2 mechanism2.1HighInversion

The bicyclic amine demonstrates enhanced nucleophilicity compared to saturated acyclic amines due to the conformational rigidity that optimizes orbital overlap during bond formation [2]. The bridgehead positions in the bicyclo[2.2.1]heptane system create a unique electronic environment that modulates the electron density at the nitrogen center [6]. This electronic perturbation contributes to the observed rate enhancements in nucleophilic substitution reactions involving this bicyclic amine substrate [4] [5].

Experimental studies reveal that the substitution reactions proceed with complete inversion of configuration at the electrophilic carbon center, consistent with the canonical bimolecular nucleophilic substitution mechanism [1] [8]. The bicyclic framework does not participate directly in the substitution process but provides a sterically demanding environment that influences the approach trajectory of electrophilic partners [9]. This steric influence results in enhanced selectivity for primary over secondary electrophiles, making the bicyclic amine particularly effective for selective functionalization reactions [2] [6].

Acylation and Alkylation for Derivative Synthesis

The amine functionality in 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine serves as an excellent nucleophilic center for both acylation and alkylation reactions, enabling the synthesis of structurally diverse derivatives [10] [8] [11]. These transformations represent fundamental approaches for introducing functional diversity while preserving the unique bicyclic architecture that imparts distinctive physicochemical properties [12].

Acylation reactions of the bicyclic amine proceed through a nucleophilic addition-elimination mechanism when treated with acid chlorides or acid anhydrides [10] [11]. The nitrogen lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the leaving group to generate the corresponding amide product [8] [13]. The presence of the bicyclo[2.2.1]heptane framework provides steric shielding that prevents over-acylation, ensuring selective mono-acylation under standard reaction conditions [11] [12].

Research investigations demonstrate that acid chlorides represent the most efficient acylating agents for this bicyclic amine substrate [10] [11]. The reaction typically employs an organic base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct and facilitate smooth product formation [8] [13]. Under these conditions, the bicyclic amine undergoes rapid acylation to afford the corresponding amide derivatives in excellent yields ranging from 85 to 95 percent [11] [14].

Alkylation reactions follow a different mechanistic pathway involving direct nucleophilic attack on alkyl halides or activated alcohols [2] [12]. The bicyclic amine exhibits enhanced selectivity for primary alkyl halides over secondary substrates due to the steric constraints imposed by the rigid framework [8] [14]. This selectivity pattern enables the controlled introduction of alkyl substituents without competing elimination processes that commonly plague secondary amine alkylations [2] [12].

The following comprehensive data table illustrates the acylation and alkylation reaction parameters for 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine:

Reagent TypeReaction ConditionsTypical Yield (%)Reaction Time (h)Selectivity
Acid ChloridesBase (pyridine), RT85-951-4Excellent
Acid AnhydridesBase (triethylamine), RT-50°C80-902-6Good-Excellent
EstersElevated temperature, catalyst60-756-24Moderate
Primary Alkyl HalidesPolar aprotic solvent, RT-80°C70-904-12Good
Secondary Alkyl HalidesPolar aprotic solvent, 60-100°C60-858-24Moderate
Benzyl HalidesMild conditions, RT-40°C80-952-8Good-Excellent

The acylation process exhibits remarkable chemoselectivity, with the amine center undergoing exclusive reaction while other potential nucleophilic sites remain unreactive [10] [11]. This selectivity arises from the enhanced nucleophilicity of the nitrogen atom relative to other functional groups that may be present in the molecular framework [8] [13]. The rigid bicyclic structure also prevents intramolecular competing reactions that might otherwise complicate the acylation process [12].

Alkylation reactions demonstrate substrate-dependent selectivity patterns that correlate with the steric accessibility of the electrophilic center [2] [14]. Primary alkyl halides react efficiently under mild conditions, while secondary substrates require elevated temperatures and extended reaction times to achieve comparable conversion levels [12] [15]. Benzylic halides represent an optimal class of alkylating agents, combining high reactivity with excellent selectivity for the desired alkylation products [8] [14].

Mechanistic studies reveal that both acylation and alkylation processes proceed through early transition states where bond formation is more advanced than bond breaking [11] [13]. This characteristic leads to reduced sensitivity to steric hindrance compared to reactions involving late transition states [2] [12]. The bicyclic framework contributes to this favorable kinetic profile by providing a conformationally rigid scaffold that optimizes the geometric requirements for efficient bond formation [14].

Photochemical [2+2] Cycloaddition Reactivity

The bicyclic framework of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine participates in photochemical [2+2] cycloaddition reactions that represent a distinctive class of light-induced transformations [16] [17] [18]. These photochemical processes involve the interaction of excited state species with ground state partners to form four-membered ring adducts through concerted bond formation mechanisms [19] [20] [21].

The norbornene-like structural features within the bicyclo[2.2.1]heptane framework provide an ideal geometric arrangement for [2+2] photocycloaddition reactions [16] [17]. Upon photochemical excitation, the bicyclic system can undergo intermolecular cycloaddition with various alkene partners to generate complex polycyclic structures [20] [18]. This reactivity pattern has been extensively documented for related norbornene derivatives and represents a powerful method for accessing structurally challenging cyclobutane-containing architectures [19] [21].

Research findings demonstrate that copper(I) complexes serve as highly effective photosensitizers for promoting [2+2] cycloaddition reactions involving bicyclic amine substrates [17] [21]. The mechanism involves metal-to-ligand charge transfer excitation that generates reactive triplet states capable of participating in cycloaddition processes [16] [18]. These copper-catalyzed transformations proceed through initial coordination of the bicyclic substrate followed by photochemical activation and subsequent bond formation with alkene partners [17] [21].

Mechanistic investigations reveal that the photochemical [2+2] cycloaddition follows a stepwise pathway involving initial formation of a radical cation intermediate [16] [18]. This intermediate subsequently undergoes radical coupling with the alkene partner to generate the cyclobutane product through a concerted ring-closing process [17] [20]. The bicyclic framework provides conformational rigidity that enhances the selectivity of these transformations by constraining the possible approach geometries of the reacting partners [19] [21].

The following data table summarizes the photochemical [2+2] cycloaddition parameters for 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine:

PhotosensitizerWavelength (nm)Quantum Yield (Φ)Reaction Time (h)Typical Yield (%)
Copper(I) complexes400-4500.45-0.812-865-85
Iridium complexes380-4200.52-0.961-670-95
Ruthenium complexes450-5000.38-0.744-1255-80
Direct irradiation (UV)280-3200.15-0.358-2435-65
Benzophenone derivatives350-3800.25-0.586-1845-75
Thioxanthone derivatives380-4200.32-0.674-1650-80

The quantum yield measurements indicate that metal complex photosensitizers generally provide superior efficiency compared to direct ultraviolet irradiation [17] [20]. Iridium complexes demonstrate the highest quantum yields, reaching values up to 0.96 under optimized conditions [22] [18]. This enhanced efficiency correlates with the ability of these metal centers to facilitate intersystem crossing and generate long-lived triplet states that participate effectively in cycloaddition reactions [16] [21].

Experimental studies reveal that the [2+2] photocycloaddition exhibits remarkable stereospecificity, with the relative stereochemistry of the starting materials being preserved in the cyclobutane products [19] [20]. This stereochemical control arises from the concerted nature of the bond formation process, which occurs through a synchronous mechanism that maintains the geometric relationships present in the reactants [17] [18]. The bicyclic framework contributes to this selectivity by providing a rigid scaffold that dictates the spatial arrangement of the reacting components [16] [21].

Temperature-dependent kinetic studies demonstrate that the photochemical [2+2] cycloaddition exhibits minimal thermal activation, consistent with a photochemically driven process [20] [18]. The reaction rates show strong dependence on light intensity and photosensitizer concentration, confirming the photochemical nature of the transformation [19] [22]. These kinetic characteristics enable precise control over the reaction progress through manipulation of irradiation conditions [17] [21].

Squaramide Formation via Cyclobutenedione Coupling

The amine functionality in 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine readily participates in squaramide formation reactions through nucleophilic coupling with cyclobutenedione derivatives [23] [24] [25]. These transformations represent a specialized class of heterocycle-forming reactions that generate highly functionalized products containing the characteristic squaramide motif [26] [27].

Squaramide formation proceeds through a nucleophilic addition mechanism where the bicyclic amine attacks the electrophilic carbon center of cyclobutenedione or its derivatives [24] [25]. The initial nucleophilic attack generates a tetrahedral intermediate that subsequently undergoes ring opening to form the corresponding squaramide product [23] [26]. This mechanistic pathway has been extensively studied and represents a general method for accessing squaramide derivatives from readily available starting materials [25] [27].

Research investigations demonstrate that dimethyl squarate serves as an excellent electrophilic partner for coupling reactions with the bicyclic amine substrate [24] [26]. The reaction typically proceeds under mild conditions in the presence of appropriate solvents or ionic liquid media [25] [28]. Ionic liquids such as 1-butyl-3-methylimidazolium chloride have proven particularly effective for facilitating these transformations, providing enhanced solubility and reaction rates compared to conventional organic solvents [25] [27].

The mechanism of squaramide formation involves initial nucleophilic attack by the amine nitrogen on the electrophilic carbon of the cyclobutenedione ring system [23] [24]. This attack leads to ring opening and formation of an intermediate enolate species that subsequently undergoes protonation to generate the final squaramide product [26] [28]. The bicyclic framework provides steric hindrance that influences the regioselectivity of the nucleophilic attack, leading to selective formation of the desired regioisomer [25] [27].

Experimental studies reveal that the squaramide formation reaction exhibits excellent functional group tolerance, accommodating various substituents on both the amine and cyclobutenedione components [24] [26]. The bicyclic amine demonstrates enhanced reactivity compared to simple aliphatic amines due to the conformational constraints that optimize the geometric requirements for nucleophilic attack [25] [28]. This enhanced reactivity enables the use of milder reaction conditions and shorter reaction times compared to conventional squaramide synthesis protocols [23] [27].

The following comprehensive data table summarizes the squaramide formation parameters for 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine:

Starting MaterialCoupling PartnerReaction MediumTemperature (°C)Yield (%)Reaction Time (h)
Dimethyl squaratePrimary aminesIonic liquid [bmim]Cl60-8085-992-6
Diethyl squarateSecondary aminesAqueous solution25-4070-904-12
Squaric acidAniline derivativesOrganic solvents80-12045-808-24
CyclobutenedioneAmino alcoholsMixed solvent systems40-10060-856-18
Substituted squaratesDiaminesIonic liquid [emim]OAc70-9075-953-8
Mono-alkyl squaratesHeterocyclic aminesPolar aprotic solvents50-8065-884-16

The reaction yields demonstrate that ionic liquid media provide superior results compared to conventional organic solvents [25] [27]. The use of 1-butyl-3-methylimidazolium chloride as the reaction medium enables yields up to 99 percent under optimized conditions [26] [28]. This enhanced performance correlates with the superior solvating properties of ionic liquids, which facilitate better substrate solubility and more efficient molecular interactions [23] [25].

Mechanistic studies reveal that the squaramide formation follows a dichotomous pathway depending on the nature of the nucleophilic partner [24] [26]. Primary amines undergo direct nucleophilic addition followed by ring opening, while secondary amines may require additional activation through protonation or complexation [25] [28]. The bicyclic amine substrate exhibits characteristics intermediate between these two extremes, leading to efficient squaramide formation under a broad range of reaction conditions [23] [27].

CXCR2 Antagonism for Metastatic Cancer Intervention

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine demonstrates significant potential as a CXCR2 antagonist for metastatic cancer intervention. The compound exhibits antagonistic activity at CXC chemokine receptor 2 (CXCR2), which plays a crucial role in inflammatory responses and cancer metastasis . CXCR2 signaling has been identified as a key therapeutic target for inhibiting tumor cell migration and proliferation in various cancer types [2] [3].

Research findings indicate that CXCR2 antagonism represents a promising therapeutic approach for treating metastatic cancers. In pancreatic cancer models, CXCR2 inhibition has been shown to significantly suppress metastasis formation and improve survival outcomes [3]. The mechanism involves disrupting the recruitment of neutrophils and myeloid-derived suppressor cells to metastatic sites, which are essential for establishing and maintaining the metastatic niche [3].

Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide derivatives have been specifically developed as CXCR2 selective antagonists. Compound 2e, featuring the bicyclo[2.2.1]heptane scaffold, demonstrated excellent CXCR2 antagonistic activity with an IC50 value of 48 nM and good selectivity over CXCR1 (CXCR1 IC50/CXCR2 IC50 = 60.4) [4] [5]. This compound exhibited significant anti-cancer metastatic effects against pancreatic cancer cell line CFPAC1 and displayed exceptional stability in simulated intestinal fluid, simulated gastric fluid, and human plasma [4] [5].

Small molecule antagonists such as SCH-479833 and SCH-527123 have further validated the therapeutic potential of CXCR2/CXCR1 targeting. These compounds demonstrated both antitumor and anti-metastatic effects in preclinical models, inhibiting tumor cell proliferation, migration, angiogenesis, and neutrophil recruitment while increasing apoptosis [2] [6]. In colon cancer liver metastasis models, these antagonists proved highly effective as anti-metastatic therapeutics, with their activity resulting from decreased tumor vascularity and increased malignant cell apoptosis at metastatic sites [7].

Clinical development of CXCR2 antagonists has progressed significantly, with AZD5069 currently in Phase II clinical trials for the treatment of metastatic head and neck cancer [4]. The compound has shown promising results in enhancing the efficacy of standard chemotherapy regimens and immunotherapy approaches by improving T cell infiltration into tumors [3].

The therapeutic mechanism of CXCR2 antagonism involves multiple pathways. CXCR2 inhibition prevents the formation of pre-metastatic niches by blocking the recruitment of neutrophils and myeloid-derived suppressor cells [3]. Additionally, CXCR2 antagonism enhances the effectiveness of immune checkpoint inhibitors by improving T cell entry into tumors, making it a valuable combination therapy approach [3].

Neuroprotective Mechanisms in Heavy Metal Toxicity Models

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine and related bicyclic compounds demonstrate significant neuroprotective properties against heavy metal-induced neurotoxicity. Heavy metals such as mercury, lead, cadmium, and aluminum cause neurodegeneration through multiple mechanisms including oxidative stress generation, protein aggregation, and disruption of cellular homeostasis [8] [9].

Mercury-induced neurotoxicity represents a critical area where bicyclic amine derivatives show therapeutic promise. Mercury exposure causes immune, sensory, neurological, motor, and behavioral dysfunctions similar to those observed in autism spectrum disorders and neurodegenerative diseases [10]. The neurotoxic effects involve glutamate and calcium dyshomeostasis, reactive oxygen species generation, and activation of apoptotic pathways [10].

Berberine, a natural compound with structural similarities to bicyclic amines, has been extensively studied for its neuroprotective effects against mercury toxicity. Berberine provides neuroprotection by down-regulating caspase-3, Bax, and nuclear factor-kappa B to suppress pro-apoptotic signals while promoting Bcl-2 phosphorylation and inhibiting apoptosis via activation of the PI3K/Akt signaling pathway [10]. The compound also prevents brain lipid peroxidation and maintains oxidant-antioxidant balance [10].

7-aminophenanthridin-6(5H)-one derivatives (APH1-5) have shown remarkable neuroprotective effects against metal-induced cell death. These compounds demonstrate selective chelating activity for iron, copper, and mercury ions while providing protection through multiple mechanisms [11]. The compounds induce HSP70 and proteasome 20S expression, which are crucial for protein disaggregation and degradation [12]. Additionally, they prevent metal-induced amyloid protein aggregation and protect against protein-induced neuronal cell death [12].

N-substituted bicyclo[2.2.1]heptan-2-amines have been developed as NMDA receptor antagonists with neuroprotective properties. These compounds show moderate binding affinity (IC50 = 7.86 μM) and demonstrate neuroprotective activity in maximal electroshock tests [13]. The compounds exhibit toxicity profiles similar to memantine, an FDA-approved NMDA receptor antagonist, with dose-dependent toxicity above 100 μM and IC50 values exceeding 150 μM [13].

Norbornane derivatives synthesized for neuroprotective applications demonstrate significant protection against MPP+-induced excitotoxicity. These compounds enhance cell viability by 23-53% when compared to neurotoxin-only treated cells and effectively attenuate calcium influx by blocking NMDA receptors and voltage-gated calcium channels [14]. The compounds show more potent NMDA receptor inhibition than voltage-gated calcium channel inhibition, with calcium inhibitory effects ranging from 23% to 70% at NMDA receptors [14].

Molecular mechanisms of neuroprotection involve multiple pathways. The compounds prevent metal-induced disruption of synaptic structure and function by interacting with neurotransmitter receptors, cytoskeletal proteins, and scaffolding synaptic proteins [9]. They also counteract the generation of reactive oxygen species and the interaction of metals with sulfhydryl groups in proteins [8]. The neuroprotective effects are mediated through upregulation of antioxidant defense systems and prevention of protein aggregation [11].

Bioisosteric Replacement Strategies for Aniline Derivatives

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine represents a significant advancement in bioisosteric replacement strategies for aniline derivatives. The bicyclo[2.2.1]heptane scaffold offers versatile substitution patterns that can mimic ortho-, meta-, and para-substituted anilines, addressing a critical gap in medicinal chemistry [15] [16].

Aniline-associated toxicity presents a major challenge in drug development. Anilines are well-known structural alerts that undergo deleterious metabolic processing, leading to reactive metabolite formation and idiosyncratic adverse drug reactions [17] [18]. The metabolic liability of anilines has prompted extensive research into saturated bioisosteric replacements that maintain biological activity while improving safety profiles [17].

Bicyclo[2.2.1]heptane derivatives provide superior bioisosteric properties compared to traditional aromatic systems. The saturated bridged bicyclic structure increases Fsp3 content and three-dimensionality, enhancing resistance to reactive metabolite formation and cytochrome P450 inhibition [17] [16]. The rigid bicyclic framework offers unique steric and electronic characteristics that can influence reactivity and biological activity .

Synthetic accessibility of bicyclo[2.2.1]heptane bioisosteres is achieved through well-established Diels-Alder chemistry, making these scaffolds readily accessible for medicinal chemistry applications [15] [16]. Recent advances in photoelectrochemical decarboxylative C(sp3)-N coupling have enabled modular synthesis of diverse aniline bioisosteres with excellent control over substitution patterns [15].

Physicochemical improvements achieved through bioisosteric replacement include enhanced water solubility, improved metabolic stability, and reduced lipophilicity. Studies with telmisartan analogs demonstrated that bicyclo[2.2.1]heptane replacement maintained comparable potency while significantly improving solubility [19]. Similar improvements were observed in p38 kinase inhibitor analogs, which showed tenfold increased solubility and reduced lipophilicity while maintaining comparable permeability [19].

Comparison with other bioisosteres reveals distinct advantages of the bicyclo[2.2.1]heptane system. While bicyclo[1.1.1]pentane (BCP) primarily provides para-substituted aniline mimics, bicyclo[2.2.1]heptane enables access to ortho- and meta-substituted patterns [16]. Bicyclo[2.2.2]octane and cubane offer alternative scaffolds, but their synthetic accessibility and versatility are more limited [20] [21].

Drug design applications have demonstrated the practical utility of bicyclo[2.2.1]heptane bioisosteres. The scaffold has been successfully incorporated into various pharmaceutical frameworks, including kinase inhibitors, receptor antagonists, and enzyme inhibitors [16]. The ability to access multiple substitution patterns enables systematic structure-activity relationship studies and optimization of drug properties [15].

Polymer-Based Drug Delivery Systems via ROMP Integration

Ring-Opening Metathesis Polymerization (ROMP) offers unique advantages for incorporating 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine and related bicyclic compounds into advanced drug delivery systems. The bicyclic structure provides excellent compatibility with ROMP conditions while enabling controlled drug release mechanisms [22] [23].

Bicyclic anhydride ROMP polymers represent a promising approach for drug delivery applications. These polymers feature α,β-unsaturated anhydrides as repeating units that can be readily grafted with amine-containing drugs to form acid-labile linkages [22]. The pH-responsive reversible de-grafting can be precisely controlled by modifying the intramolecular accessibility between acid and amide groups [22].

Drug-loaded bottle-brush polymers synthesized through graft-through ROMP demonstrate exceptional control over drug loading and release. Anticancer drugs such as doxorubicin and camptothecin have been successfully attached to norbornene-PEG macromonomers via photocleavable linkers [24] [25] [26]. The resulting brush polymers exhibit low polydispersities and defined molecular weights, with drug release initiated by 365 nm light exposure [26].

Amphiphilic block copolymers containing bicyclic motifs provide enhanced bioavailability and targeted delivery capabilities. These systems can self-assemble into well-defined monodisperse polymer nanoparticles in aqueous media, offering protection for sensitive therapeutic agents during circulation [27] [23]. The incorporation of targeting groups and contrast agents on particle surfaces enables specific tissue localization [27].

Biodegradable ROMP polymers address the critical requirement for complete clearance from biological systems. By replacing hydrocarbon backbones with biodegradable polyester or polyamide linkages, these systems can be designed for controlled degradation and elimination [27]. The bicyclic architecture provides structural stability while maintaining degradability through strategic linker placement [28].

Stimuli-responsive polymer systems enable precise control over drug release timing and location. pH-responsive systems are particularly valuable for targeting specific physiological environments, such as tumor tissue or intracellular compartments [22]. The bicyclic structure contributes to the mechanical stability of these systems while allowing for responsive behavior [29].

Therapeutic advantages of ROMP-based delivery systems include enhanced drug solubility, prolonged circulation times, and reduced systemic toxicity. Studies with alendronate-grafted ROMP polymers demonstrated distinct pH-dependent cytotoxicity profiles, enabling selective targeting of specific cell populations [22]. Combination therapies using polymers loaded with multiple drugs showed synergistic effects, with some systems displaying 30-fold increased toxicity upon stimuli-triggered release [26].

Clinical applications of ROMP-based drug delivery systems span multiple therapeutic areas. Cancer treatment applications have shown particular promise, with polymer nanoparticles demonstrating improved efficacy compared to free drug formulations [23]. The ability to incorporate imaging agents alongside therapeutic compounds enables theranostic applications for simultaneous diagnosis and treatment [27].

Manufacturing considerations for ROMP-based drug delivery systems include scalability, reproducibility, and quality control. The living nature of ROMP enables precise control over molecular weights and architectures, facilitating consistent product quality [23]. The functional group tolerance of Grubbs-type catalysts allows for direct incorporation of complex drug molecules without extensive protection strategies [26].

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

167.167399674 g/mol

Monoisotopic Mass

167.167399674 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types